molecular formula C5H7ClF3N3 B13604996 5-methyl-1-(trifluoromethyl)-1H-pyrazol-4-aminehydrochloride

5-methyl-1-(trifluoromethyl)-1H-pyrazol-4-aminehydrochloride

Cat. No.: B13604996
M. Wt: 201.58 g/mol
InChI Key: CUVFKWBNVIKXMH-UHFFFAOYSA-N
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Description

5-methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties. This compound, in particular, has garnered attention for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with trifluoromethylamine under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs a multicomponent approach, utilizing readily available starting materials and catalysts to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .

Scientific Research Applications

5-methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor of certain biological pathways. This compound can modulate enzyme activity, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride stands out due to its unique trifluoromethyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C5H7ClF3N3

Molecular Weight

201.58 g/mol

IUPAC Name

5-methyl-1-(trifluoromethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C5H6F3N3.ClH/c1-3-4(9)2-10-11(3)5(6,7)8;/h2H,9H2,1H3;1H

InChI Key

CUVFKWBNVIKXMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(F)(F)F)N.Cl

Origin of Product

United States

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